molecular formula C46H73ClN4O9 B12299143 Glycerol derivative 1

Glycerol derivative 1

Cat. No.: B12299143
M. Wt: 861.5 g/mol
InChI Key: IXRMFSBOHHRXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol derivative 1 is a compound derived from glycerol, a simple polyol compoundIt serves as the structural backbone of lipid molecules (triacylglycerols) and is an important metabolite in living organisms . This compound, like other glycerol derivatives, has various applications in different fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions: Glycerol derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, substitution, and dehydration . These reactions are essential for transforming this compound into valuable products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include metal hydrides, borohydrides, and various acids and bases . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include 1,2-propanediol, 1,3-propanediol, acrolein, and acrylic acid . These products have significant industrial and commercial applications.

Mechanism of Action

The mechanism of action of glycerol derivative 1 involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit T cell receptor-induced signaling events, leading to the suppression of human T cell activation . This mechanism is crucial for its applications in immunosuppressive therapies and other medical treatments.

Comparison with Similar Compounds

Glycerol derivative 1 can be compared with other similar compounds, such as ethylene glycol and propylene glycol . While all these compounds share similar chemical structures and properties, this compound is unique due to its specific functional groups and reactivity. This uniqueness allows it to be used in a wider range of applications compared to other glycols.

List of Similar Compounds:
  • Ethylene glycol (1,2-ethanediol)
  • Propylene glycol (1,2-propanediol)
  • Glycerol ethers (1,3-dialkoxy-2-propanols)
  • Glycerol esters (1,2,3-trialkoxypropanes)

Properties

Molecular Formula

C46H73ClN4O9

Molecular Weight

861.5 g/mol

IUPAC Name

[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride

InChI

InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H

InChI Key

IXRMFSBOHHRXSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.